molecular formula C6H7BrN2 B173196 3-Bromo-6-ethylpyridazine CAS No. 152665-26-4

3-Bromo-6-ethylpyridazine

Cat. No.: B173196
CAS No.: 152665-26-4
M. Wt: 187.04 g/mol
InChI Key: RHNVBCZIMHPLIV-UHFFFAOYSA-N
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Description

3-Bromo-6-ethylpyridazine is a heterocyclic compound that belongs to the pyridazine family. It is a halogenated derivative of pyridazine and has a molecular formula of C7H8BrN3. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Bromo-6-ethylpyridazine involves the bromination of 6-ethylpyridazine. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 3-position of the pyridazine ring .

Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boronic acids or esters as reagents and palladium as a catalyst under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethylpyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form carbon–carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction conditions typically involve a polar solvent and a base.

    Suzuki–Miyaura Coupling: Reagents include boronic acids or esters, with palladium as a catalyst.

Major Products

    Substitution Reactions: The major products are derivatives of this compound with different functional groups replacing the bromine atom.

    Coupling Reactions: The major products are biaryl compounds formed by the coupling of this compound with aryl boronic acids.

Scientific Research Applications

3-Bromo-6-ethylpyridazine has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-ethyl-pyridazine hydrobromide: A similar compound with an additional hydrobromide group.

    6-Ethylpyridazine: The parent compound without the bromine atom.

Uniqueness

3-Bromo-6-ethylpyridazine is unique due to the presence of both the bromine atom and the ethyl group on the pyridazine ring. This combination of substituents imparts specific chemical and biological properties that are distinct from other pyridazine derivatives.

Properties

IUPAC Name

3-bromo-6-ethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNVBCZIMHPLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600035
Record name 3-Bromo-6-ethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152665-26-4
Record name 3-Bromo-6-ethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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